molecular formula C13H12BrClN2O B2433262 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1-ethanone CAS No. 956949-84-1

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1-ethanone

Cat. No.: B2433262
CAS No.: 956949-84-1
M. Wt: 327.61
InChI Key: YBBRVZGGDCULOS-UHFFFAOYSA-N
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Description

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1-ethanone is a synthetic organic compound It features a pyrazole ring substituted with bromine and methyl groups, and an ethanone moiety attached to a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1-ethanone typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Bromination: The pyrazole ring can be brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Attachment of the ethanone moiety: This step involves the reaction of the brominated pyrazole with a chlorophenyl ethanone derivative under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions may convert the ethanone moiety to an alcohol or other reduced forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1-ethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, compounds with similar structures are often investigated for their potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. The presence of the pyrazole ring and halogen substituents can enhance the biological activity of the compound.

Industry

In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings, due to their chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1-ethanone would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone: Similar structure but lacks the chlorine substituent on the phenyl ring.

    2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1-ethanone: Similar structure but with a chlorine substituent on the pyrazole ring instead of bromine.

    2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1-ethanone: Similar structure but lacks the bromine substituent on the pyrazole ring.

Uniqueness

The uniqueness of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1-ethanone lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the pyrazole ring, may confer unique properties that are not observed in similar compounds.

Properties

IUPAC Name

2-(4-bromo-3,5-dimethylpyrazol-1-yl)-1-(4-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrClN2O/c1-8-13(14)9(2)17(16-8)7-12(18)10-3-5-11(15)6-4-10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBRVZGGDCULOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)C2=CC=C(C=C2)Cl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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